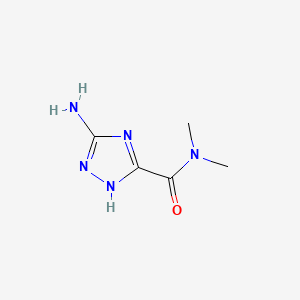

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Description

Properties

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFZPOUFUWQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Intermediate Synthesis

Azides are typically generated via nucleophilic substitution of halides with sodium azide or through diazo transfer reactions. For example, benzyl halides react with NaN₃ in DMF at 60°C to yield benzyl azides, which are stable under inert atmospheres. Alternatively, primary amines undergo diazo transfer using 1H-imidazole-1-sulfonyl azide hydrochloride, a safer alternative to traditional azidation.

Cyclization Reaction

The azide intermediate is reacted with N,N-dimethyl-2-cyanoacetamide under basic conditions. A prototypical procedure involves dissolving the azide (1.2 equiv) and cyanoacetamide (1.0 equiv) in ethanol, followed by addition of NaOH (1.3 equiv) and microwave irradiation at 80°C for 1 hour. This method achieves cyclization via [3+2] dipolar cycloaddition, forming the 1,2,4-triazole ring. The reaction’s regioselectivity is ensured by the electron-withdrawing cyano group, which directs azide attack to the α-position.

Example Protocol

-

Combine 4-(azidomethyl)benzyl chloride (1.2 mmol) and N,N-dimethyl-2-cyanoacetamide (1.0 mmol) in ethanol (10 mL).

-

Add NaOH (1.3 mmol) and heat at 80°C under microwave irradiation for 1 h.

-

Acidify with 1 M HCl, extract with EtOAc, and purify via recrystallization.

Lewis Acid-Catalyzed Direct Amidation

An alternative route avoids pre-functionalized azides by employing Lewis acids to facilitate direct amidation of esters. This method is advantageous for introducing dimethylamide groups post-cyclization.

Ester to Amide Conversion

Aluminum methylate (AlMe₃) catalyzes the reaction between triazole esters and dimethylamine. For instance, ethyl 5-amino-1H-1,2,4-triazole-4-carboxylate reacts with excess dimethylamine (2.5 equiv) in toluene under reflux, yielding the dimethylamide product after 12 hours.

Key Reaction Parameters

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for triazole formation. Source demonstrates that microwave conditions reduce reaction times from hours to minutes while improving yields.

Protocol for Microwave Cyclization

-

Mix N-guanylsuccinimide (1.0 mmol) with dimethylamine hydrochloride (1.2 mmol) in DMF.

-

Irradiate at 120°C for 20 minutes.

-

Quench with ice water and filter the precipitate.

Tautomerism and Purification Considerations

The 1,2,4-triazole core exhibits annular tautomerism, which impacts purification. NMR studies confirm that the 3-amino tautomer predominates in DMSO-d₆ due to intramolecular hydrogen bonding between the amino and carbonyl groups. Purification via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) ensures isolation of the desired tautomer.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Safety Concerns |

|---|---|---|---|---|

| Azide Cyclization | 60–75 | 1–2 h | High | Azide handling |

| Lewis Acid Amidation | 70–85 | 12 h | Moderate | AlMe₃ toxicity |

| Microwave Synthesis | 80–90 | 20 min | High | High-pressure conditions |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing 1,2,3-triazole formation is minimized using electron-deficient cyanoacetamides.

-

Mutagenicity Risk : Aniline byproducts are avoided by using hydrolytically stable amides.

-

HPLC Purity : Final products are analyzed via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to confirm >95% purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles possess a wide range of bioactivities including antifungal, antibacterial, and antiviral effects. Specifically, studies indicate that compounds related to 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide demonstrate significant inhibitory activity against various pathogens.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.0156 | |

| Escherichia coli | 0.125 | |

| Staphylococcus aureus | 0.5 |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or interference with cellular processes. For instance, docking studies have revealed that the triazole ring plays a critical role in binding to target proteins within microbial cells.

Material Science Applications

Corrosion Inhibition

this compound has been investigated for its potential as a corrosion inhibitor in metal protection. Its effectiveness is attributed to the formation of a protective layer on metal surfaces.

Polymer Chemistry

The compound is also utilized in the synthesis of polymers with enhanced properties. Triazole derivatives can act as cross-linking agents or functional additives that improve thermal stability and mechanical strength.

Energetic Materials

Synthesis of Energetic Salts

Recent research has highlighted the compound's application in the synthesis of nitrogen-rich energetic salts. These salts are characterized by their high density and thermal stability, making them suitable for use in explosives and propellants.

| Property | Value |

|---|---|

| Thermal Stability | Up to 407 °C |

| Impact Sensitivity | 5–80 J |

| Theoretical Detonation Properties | Comparable to RDX/HMX |

The energetic salts derived from this compound exhibit promising physical properties that could lead to their use in military and aerospace applications .

Case Studies

Case Study 1: Antifungal Activity

A study evaluated various triazole derivatives for antifungal activity against Candida species. The results indicated that certain modifications to the triazole structure significantly enhanced activity compared to standard antifungal agents like fluconazole .

Case Study 2: Corrosion Inhibition Performance

Another investigation focused on the corrosion inhibition efficiency of this compound on mild steel in acidic environments. The results demonstrated a substantial reduction in corrosion rates when treated with this compound .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and engage in dipole interactions with biological receptors, affecting their function. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole vs. Imidazole Carboxamides

Imidazole-carboxamide derivatives (e.g., imidazole-4(5)-carboxamide and imidazole-2-carboxamide) are structurally analogous but differ in ring heteroatom arrangement. Studies on glycogen phosphorylase (GP) inhibitors reveal that triazole-based compounds exhibit superior potency:

- 1,2,4-Triazole-5-carboxamide (IXa) : Ki = 1 µM (GP inhibition).

- Imidazole-4(5)-carboxamide (1c) : Ki = 12.8 µM.

- Imidazole-2-carboxamide (2c) : Ki = 3.3 µM .

The triazole ring’s nitrogen arrangement likely facilitates stronger hydrogen bonding with His377 in GP’s catalytic site, enhancing inhibitory activity.

Substituent Effects on Triazole Derivatives

- 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide: Bromine substitution at position 3 increases molecular weight (219.04 g/mol) and may enhance electrophilic reactivity compared to the amino group in the target compound. However, bromine’s bulkiness could reduce binding flexibility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | logP | Key Substituents |

|---|---|---|---|---|

| 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide | 169.18 | Moderate (DMF) | ~1.5 | NH2, N(CH3)2CO |

| 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide | 219.04 | Low (CHCl3) | ~2.2 | Br, N(CH3)2CO |

| 5-Amino-1,2,4-triazole-3-carboxylic Acid Hemihydrate | 128.09 | High (H2O) | ~-0.5 | NH2, COOH |

| N-Hexyl-1H-1,2,4-triazole-5-carboxamide | 196.25 | Very Low (H2O) | ~2.8 | C6H13, CONHHexyl |

Biological Activity

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (often referred to as DMAT) is a chemical compound characterized by its triazole ring structure and functional groups that provide significant biological activity. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO·HO, with a molecular weight of 173.17 g/mol. The presence of the amino and carboxamide groups contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HO |

| Molecular Weight | 173.17 g/mol |

| Functional Groups | Amino, Carboxamide |

| Solubility | Water-soluble (hydrate form) |

Biological Activity

Research indicates that DMAT exhibits notable antifungal activity. It has been shown to inhibit specific metabolic pathways in various fungal strains, making it a candidate for antifungal drug development. Additionally, DMAT may possess anti-inflammatory properties and has demonstrated potential in modulating immune responses.

Antifungal Activity

DMAT has been studied for its efficacy against several fungal pathogens. The inhibition of fungal growth appears to be linked to its ability to interfere with essential metabolic processes.

Case Study: Antifungal Efficacy

A study investigating the antifungal properties of DMAT reported significant inhibition against Candida albicans and Aspergillus niger. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antifungal activity .

The mechanism by which DMAT exerts its biological effects involves binding to specific enzymes associated with fungal metabolism. This binding disrupts critical pathways necessary for fungal growth and survival.

Interaction Studies

Studies have shown that DMAT interacts with enzymes such as cytochrome P450s involved in sterol biosynthesis in fungi. This interaction leads to the accumulation of toxic sterol intermediates, ultimately resulting in cell death .

Synthesis Methods

Several synthesis pathways for DMAT have been reported, emphasizing its accessibility for research and potential therapeutic applications.

- Microwave-Assisted Synthesis : A method utilizing microwave irradiation has been developed for the efficient synthesis of DMAT derivatives.

- Copper-Catalyzed Reactions : Recent advancements include copper-catalyzed three-component reactions that yield triazole derivatives with high regioselectivity .

Comparative Analysis with Related Compounds

DMAT shares structural similarities with other triazole derivatives, which may influence its biological activity.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains an amino group | Simpler structure; lacks carboxamide functionality |

| 5-Methyl-1H-1,2,4-triazole | Methyl substitution at position 5 | Exhibits different biological activity profiles |

| 4-Amino-N,N-dimethyl-1H-pyrazole | Pyrazole ring instead of triazole | Different ring structure alters reactivity |

The unique combination of functional groups in DMAT enhances its biological activity compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multicomponent heterocyclization reactions, where precursors like hydrazine derivatives and carboxamide-containing reagents undergo cyclization under acidic or basic conditions. Key parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C .

- Reaction Time : Microwave-assisted synthesis reduces time from hours to minutes (e.g., 15–30 minutes) compared to conventional methods .

- Catalysts : Use of iodine or triethylamine accelerates cyclization by promoting sulfur elimination in thiadiazole intermediates .

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is critical to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and ring structure. For example, the amino proton appears as a singlet at δ 5.2–5.5 ppm, while dimethyl groups show peaks at δ 2.8–3.1 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is confirmed using C18 columns with acetonitrile/water mobile phases (retention time: 6.5–7.2 minutes) .

- Differential Scanning Calorimetry (DSC) : Melting points (e.g., 223–225°C) and thermal stability are assessed to detect polymorphic impurities .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystallographic data of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Structure Solution : SHELXD is used for phase determination via dual-space recycling, particularly effective for high-resolution (<1.0 Å) X-ray data .

- Refinement in SHELXL : Hydrogen atoms are placed geometrically, while anisotropic displacement parameters are refined for non-H atoms. Challenges include:

- Disorder : Twinning or rotational disorder in the triazole ring requires partitioning occupancy (e.g., using PART instructions) .

- Hydrogen Bonding : SHELXPRO visualizes hydrogen-bonding networks (e.g., N–H···O interactions between amino and carboxamide groups) .

Q. What methodological approaches are recommended to address contradictions in reaction yields when using microwave-assisted versus ultrasound-assisted synthesis?

- Methodological Answer :

- Kinetic Analysis : Microwave irradiation enhances reaction rates (activation energy reduction by 15–20 kJ/mol) compared to ultrasound, which relies on cavitation effects .

- Yield Optimization :

- Microwave : Use sealed vessels at 150–200 W power to prevent decomposition of heat-sensitive intermediates .

- Ultrasound : Optimize frequency (20–40 kHz) and solvent viscosity (e.g., DMF > acetonitrile) to maximize cavitation efficiency .

- Statistical Tools : Design of Experiments (DoE) identifies critical factors (e.g., time, power) causing yield discrepancies .

Q. What are the design considerations for utilizing this compound as a ligand in coordination chemistry, particularly in forming transition metal complexes?

- Methodological Answer :

- Ligand Design : The triazole’s amino and carboxamide groups act as N,O-donors. Nickel(II) and copper(II) complexes are stabilized via square-planar (Ni) or octahedral (Cu) geometries .

- Synthetic Protocol :

Deprotonate the carboxamide with n-BuLi in THF.

React with metal precursors (e.g., NiCl₂·DME) at −78°C to prevent ligand oxidation .

- Characterization : Magnetic susceptibility and EPR spectroscopy confirm metal-ligand charge transfer in Cu(II) complexes .

Q. How do structural modifications at the triazole ring's substituents influence the compound's biological activity, and what analytical methods validate these effects?

- Methodological Answer :

- Modifications :

- Amino Group Alkylation : Reduces antimicrobial activity (MIC increases from 2 μg/mL to >50 μg/mL) due to decreased hydrogen-bonding capacity .

- Benzyl Substituents : Enhance lipophilicity (logP increases by 1.5–2.0), improving blood-brain barrier penetration in CNS-targeted analogs .

- Validation Methods :

- Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., CYP450 isoforms) .

- Cellular Assays : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ shifts post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.